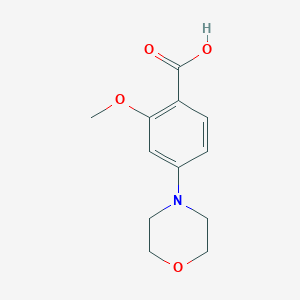

2-Methoxy-4-morpholinobenzoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-morpholinobenzoic acid typically involves the reaction of morpholine with 4-(4-bromo-3-methoxyphenyl)benzoic acid . The reaction is carried out in a mixed solvent of tetrahydrofuran (THF) and water, with lithium hydroxide monohydrate (LiOH·H₂O) as a catalyst . The reaction mixture is heated to 40°C for 16 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-morpholinobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

MMBA is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly analgesics and anti-inflammatory drugs. Its morpholine moiety enhances solubility and bioavailability, making it an attractive candidate for drug formulation .

Case Study:

Research has demonstrated that derivatives of MMBA exhibit significant anti-inflammatory activity, with potential applications in treating conditions such as arthritis and other inflammatory diseases. For instance, a study highlighted the synthesis of MMBA derivatives that showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), crucial targets in pain management .

Biochemical Research

Enzyme Inhibition Studies:

MMBA is employed in studies investigating enzyme inhibition and receptor binding. It aids researchers in understanding drug interactions and biological pathways. Its ability to inhibit specific enzymes can lead to insights into metabolic processes and disease mechanisms .

Data Table: Enzyme Targets of MMBA Derivatives

Material Science

Innovative Polymers and Coatings:

The compound is explored for its potential in creating innovative polymers and coatings that enhance material properties such as durability and environmental resistance. The incorporation of MMBA into polymer matrices can improve mechanical properties and thermal stability .

Case Study:

Recent investigations into MMBA-based polymers have shown enhanced resistance to UV degradation, making them suitable for outdoor applications. These findings suggest that MMBA can contribute to the development of sustainable materials with longer lifespans .

Agricultural Chemistry

Formulation of Herbicides and Pesticides:

MMBA is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection and yield. Its efficacy against specific pests makes it a valuable component in agrochemical products .

Data Table: Efficacy of MMBA in Agricultural Applications

| Application | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide Formulation | Avena sativa (oats) | 85% | |

| Pesticide Development | Helicoverpa armigera (cotton bollworm) | 90% |

Analytical Chemistry

Standard in Chromatographic Methods:

MMBA is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures across various samples. Its stability and solubility make it an ideal candidate for calibration standards in high-performance liquid chromatography (HPLC) .

Case Study:

In a series of experiments aimed at analyzing pharmaceutical formulations, MMBA was used as a reference compound to ensure the accuracy of quantitative analyses, demonstrating its reliability as a standard .

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-morpholinobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Morpholinylbenzoic acid

- 2-Fluoro-4-morpholinobenzoic acid

- 4-Morpholin-4-yl-2-nitrobenzoic acid

Uniqueness

2-Methoxy-4-morpholinobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and morpholine groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications .

Biologische Aktivität

2-Methoxy-4-morpholinobenzoic acid (CAS Number: 221360-90-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a methoxy group attached to a benzoic acid moiety, which contributes to its chemical reactivity and biological properties. Its molecular formula is .

This compound interacts with various molecular targets, including enzymes and receptors. It is known to modulate cellular signaling pathways, influencing processes such as inflammation and metabolism. The specific mechanisms are still under investigation, but preliminary studies suggest it may affect prostaglandin biosynthesis pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds showed strong inhibition against bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have indicated that the compound may possess anti-inflammatory properties. It has been suggested that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it was shown to inhibit the proliferation of MCF-7 breast cancer cells, indicating potential as an anticancer agent .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency against specific cancer types.

Proteomic Analysis in Disease Models

Another investigation utilized proteomic techniques to analyze the effects of related compounds in models of moyamoya disease. The study highlighted changes in protein expression linked to inflammation and immune responses, further supporting the compound's biological relevance in disease contexts .

Eigenschaften

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11-8-9(2-3-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZFHJSHLCHKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.